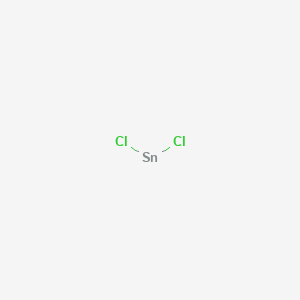

氯化亚锡

描述

Stannous Chloride, also known as Tin (II) Chloride, is a white crystalline solid with the chemical formula SnCl2 . It forms a stable dihydrate, but aqueous solutions tend to undergo hydrolysis, especially if hot . It has a lone pair of electrons, making the molecule bent in the gaseous phase .

Synthesis Analysis

Stannous Chloride has been found to be a mild and efficient catalyst system for the synthesis of medium molecular weight poly (butylene succinate). The main features of the stannous chloride catalyst system include low temperature, reduced reaction time, and thermal stability of the final polymer . Another study found that SnCl2 powder could be synthesized at optimum conditions with a yield percentage of 95% .

Molecular Structure Analysis

The crystal structure of stannous chloride is a layered structure. In terms of coordination geometry, the shape could be expressed as being a trigonal pyramid in the anhydrous state . In a dihydrate state, there is also a three-coordinate structure .

Chemical Reactions Analysis

Stannous Chloride is known to undergo hydrolysis, especially if the compound is hot . It has been used as a reducing agent for technetium-99m, allowing the formation of a Tc99m-Sn-pyrophosphate complex .

Physical And Chemical Properties Analysis

Stannous Chloride is a white crystalline solid which is odorless . The molecular weight of anhydrous Tin (II) Chloride is 189.60 g/mol, and the molecular weight of dihydrate Tin (II) Chloride is 225.63 g/mol . The density of anhydrous Tin (II) Chloride is 3.95 g/cm3, and the density of dihydrate Tin (II) Chloride is 2.71 g/cm3 .

科学研究应用

Catalyst in Organic Synthesis

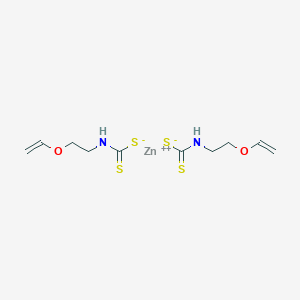

Stannous chloride is an inexpensive mild Lewis acid that has been used in various organic synthetic operations . It was initially used in reducing various functional groups, but recent trends have expanded its applications in organic synthesis, using it as an efficient catalyst .

Synthesis of Schiff Bases

Stannous chloride is used as a catalyst in the synthesis of Schiff bases from hydroxybenzaldehydes . The synthesized compounds were found to have better antioxidant activity than their corresponding parent aldehydes .

Antioxidant Activity Determination

The antioxidant activity of the Schiff bases synthesized using Stannous Chloride as a catalyst was determined by using DPPH assay and ABTS assay . The results were compared with a standard compound, trolox, as well as with the parent aldehydes .

Preparation of Technetium-99m Pharmaceuticals

Stannous chloride is a component of technetium-99m agents indicated for imaging of the skeleton for areas of altered osteogenesis or in the detection of infarcted heart tissue .

Reducing Agent

Stannous chloride is a strong reducing agent, readily oxidized in air to form stannic chloride, highlighting its higher reactivity .

Glass Coating Processes

Stannic chloride’s applications extend into the production of inorganic tin compounds and as an intermediate in manufacturing organotin compounds. It is also used in glass coating processes .

作用机制

Target of Action

Stannous Chloride (SnCl2) primarily targets technetium-99m, a radiological agent used in medical imaging . It is also known to interact with bacteria, reducing their growth rate .

Mode of Action

Stannous Chloride acts as a reducing agent for technetium-99m, allowing it to form a complex with phosphate-containing moieties . This interaction results in the formation of a Tc99m-Sn-pyrophosphate complex . In bacteria, stannous chloride reduces the growth rate .

Result of Action

The primary result of Stannous Chloride’s action is the formation of a complex with technetium-99m, which localizes primarily in bone and infarcted myocardium . This allows for imaging of areas of altered osteogenesis or necrotic heart tissue . In bacteria, it reduces the growth rate .

Action Environment

The action of Stannous Chloride can be influenced by environmental factors. For example, its aqueous solutions tend to undergo hydrolysis, particularly if hot . It is also used in electrolytic baths for tin-plating . In a water treatment system, it was found to be effective at removing mercury inputs and reducing mercury bioaccumulation .

安全和危害

属性

IUPAC Name |

dichlorotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2, Cl2Sn | |

| Record name | tin(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-69-1 (dihydrate), 22541-90-8 (Parent) | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC] | |

| Record name | Stannous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

623 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

A white crystalline solid, sol in methanol /Dihydrate/, Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene, SOL IN PYRIDINE, ETHYL ACETATE, 42.7 g/100 g acetone @ 23 °C, 54.4 g/100 g ethyl alcohol @ 23 °C, For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.90 g/cu cm, White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.3 kPa @ 427.9 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Absorbs oxygen from air and forms insol oxychloride /dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Stannous Chloride | |

Color/Form |

White, ortho rhombic crystals, Orthorhombic crystalline mass or flakes; fatty appearance | |

CAS RN |

7772-99-8 | |

| Record name | Stannous chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)